Product packaging for Fludrocortisone-d5 (Major)(Cat. No.:)

Fludrocortisone-d5 (Major)

Cat. No.: B13854501
M. Wt: 385.5 g/mol
InChI Key: AAXVEMMRQDVLJB-QNKIUUTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fludrocortisone-d5 (Major) is a deuterium-labeled stable isotope of Fludrocortisone, a synthetic corticosteroid with potent mineralocorticoid activity . This compound, with a molecular formula of C21H24D5FO5 and a molecular weight of 385.48, serves as a critical reference standard in pharmaceutical and metabolic research . It is primarily used as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of Fludrocortisone in complex biological matrices, improving the accuracy and reliability of pharmacokinetic studies . The deuterium atoms (D5) provide a distinct mass difference that allows researchers to distinguish the standard from the endogenous compound, facilitating precise drug metabolism and disposition tracing. Fludrocortisone, the parent molecule, is a mineralocorticoid receptor agonist that acts on the distal convoluted tubules and collecting ducts of the kidney to promote sodium reabsorption and potassium excretion . Researchers utilize Fludrocortisone-d5 (Major) to investigate the mechanism of action and metabolic pathways of Fludrocortisone, which is used to treat conditions like adrenocortical insufficiency and salt-losing adrenogenital syndrome . The compound is supplied as a white solid and should be stored refrigerated at 2-8°C . This product is designated For Research Use Only and is not approved for diagnostic or therapeutic applications in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H29FO5 B13854501 Fludrocortisone-d5 (Major)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H29FO5

Molecular Weight

385.5 g/mol

IUPAC Name

(8R,9S,10S,11S,13S,14S,17R)-2,2,4-trideuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H29FO5/c1-18-7-5-13(24)9-12(18)3-4-15-14-6-8-20(27,17(26)11-23)19(14,2)10-16(25)21(15,18)22/h9,14-16,23,25,27H,3-8,10-11H2,1-2H3/t14-,15+,16-,18-,19-,20-,21+/m0/s1/i5D2,9D,11D2

InChI Key

AAXVEMMRQDVLJB-QNKIUUTBSA-N

Isomeric SMILES

[2H]C1=C2CC[C@@H]3[C@@H]4CC[C@@]([C@]4(C[C@@H]([C@]3([C@]2(CC(C1=O)([2H])[2H])C)F)O)C)(C(=O)C([2H])([2H])O)O

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2(C(CC4(C3CCC4(C(=O)CO)O)C)O)F

Origin of Product

United States

Synthetic Methodologies and Isotopic Labeling Strategies for Fludrocortisone D5

Regiospecific Deuterium (B1214612) Incorporation Pathways into the Fludrocortisone (B194907) Skeleton

The synthesis of Fludrocortisone-d5 involves the selective introduction of deuterium atoms at specific sites within the steroid framework. This regiospecificity is critical for its use as an internal standard and in metabolic research.

Role of Deuterated Reagents in Fludrocortisone-d5 Synthesis (e.g., deuterated acetic anhydride)

Deuterated reagents are fundamental to the synthesis of isotopically labeled compounds. In the context of Fludrocortisone-d5 synthesis, while the direct use of deuterated acetic anhydride (B1165640) for this specific compound is not explicitly detailed in the provided results, its application in the synthesis of other deuterated steroids provides a relevant parallel. cdnsciencepub.comresearchgate.net For instance, deuterated acetic anhydride (acetic anhydride-d6) can be used to introduce a trideuteroacetate group onto a steroid alcohol. cdnsciencepub.comcdnsciencepub.com This is typically achieved by reacting the steroid alcohol with the deuterated anhydride. cdnsciencepub.com

In a hypothetical synthetic route for Fludrocortisone-d5, a precursor alcohol could be acetylated with deuterated acetic anhydride. However, the specified labeling pattern of Fludrocortisone-d5 suggests that deuteration is not on an acetate (B1210297) group but directly on the steroid skeleton and the side chain. Therefore, other deuterated reagents are more likely employed. For example, the synthesis of the d2-labeled hydroxyacetyl group at C17 could involve the use of deuterated intermediates.

General Synthetic Principles for Deuterated Steroids

The synthesis of deuterated steroids, including Fludrocortisone-d5, relies on established principles of organic chemistry, adapted for the specific challenges of isotopic labeling.

Chemical Transformations Employing Deuterium-Containing Precursors

A common strategy for synthesizing deuterated steroids is the use of deuterium-containing precursors. nih.gov This "deuterated pool synthesis" involves a multi-step process starting from simple, commercially available deuterated building blocks. researchgate.net Typical synthetic procedures for incorporating deuterium into a steroid backbone include:

Acid- or base-catalyzed exchange reactions: These are used to replace exchangeable protons with deuterium. fu-berlin.de

Catalytic deuteration: This involves the use of deuterium gas (D2) with a metal catalyst like palladium on charcoal or platinum oxide to reduce double bonds. arkat-usa.orgfu-berlin.de

Reduction with deuterated reducing agents: Reagents like lithium aluminum deuteride (B1239839) (LiAlD4) or sodium borodeuteride (NaBH4) in deuterated solvents are used to reduce carbonyl groups to deuterated alcohols. fu-berlin.depsu.edu

Grignard reactions: Using deuterated methyl magnesium bromide (C2H3MgBr) can introduce a deuterated methyl group. fu-berlin.de

The synthesis of Fludrocortisone itself starts from hydrocortisone (B1673445) acetate, which is dehydrated, converted to an epoxide, and then treated with hydrogen fluoride (B91410) to introduce the fluorine atom. chemicalbook.com A similar pathway could be envisioned for the deuterated analog, incorporating deuterium-labeled reagents at appropriate stages.

Challenges and Innovations in Stereoselective Deuterium Labeling

A significant challenge in the synthesis of deuterated steroids is achieving stereoselectivity—the precise three-dimensional arrangement of the deuterium atom. arkat-usa.org The inherent complexity of the steroid framework, with its multiple chiral centers, makes stereoselective reactions difficult. arkat-usa.org For many positions on the steroid skeleton, especially in the C- and D-rings, site-specific and stereoselective incorporation of deuterium remains a challenge. arkat-usa.org

Innovations to address these challenges include the development of new catalysts and reaction conditions. For example, transition metal-catalyzed hydrogen-deuterium exchange reactions have been developed for more controlled and selective labeling. psu.edu Additionally, enzymatic methods are emerging as powerful tools for stereoselective deuteration, offering high specificity that is often difficult to achieve with traditional chemical methods. acs.org Ultrasound-assisted microcontinuous processes have also been shown to facilitate the selective deuteration of steroid hormones under mild conditions. nih.gov

Analytical Purity and Isotopic Enrichment Assessment in Fludrocortisone-d5 Preparations

After synthesis, it is crucial to determine the analytical purity and isotopic enrichment of the Fludrocortisone-d5 product. This ensures its suitability for its intended applications, particularly as an internal standard where high purity and known isotopic distribution are paramount. sigmaaldrich.com

Analytical Purity is typically assessed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector. lgcstandards.com This analysis confirms the percentage of the desired compound and identifies any chemical impurities. For Fludrocortisone-d5, a purity of >95% (by HPLC) is often required. lgcstandards.com

Isotopic Enrichment refers to the percentage of molecules that have been successfully labeled with the desired number of deuterium atoms. This is commonly determined using mass spectrometry (MS). arkat-usa.org By comparing the mass spectrum of the labeled compound to its unlabeled counterpart, the degree of deuteration can be calculated. psu.edu For Fludrocortisone-d5, a minimum isotopic enrichment of 98% 2H is a common specification. schd-shimadzu.com Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2H NMR, can also be used to confirm the position and extent of deuterium labeling. arkat-usa.org

Verification of Deuterium Content and Positional Purity

The confirmation of deuterium incorporation and its specific location within the Fludrocortisone-d5 molecule is paramount for its function as a reliable internal standard. This verification process relies heavily on sophisticated analytical techniques, primarily mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the isotopic purity of deuterated compounds. nih.gov By analyzing the mass-to-charge ratio (m/z) of the molecular ions, the number of deuterium atoms incorporated can be accurately determined. nih.govresearchgate.net The mass spectrum of Fludrocortisone-d5 will exhibit a distinct isotopic cluster corresponding to the various isotopologues (molecules with different numbers of deuterium atoms). researchgate.net The relative abundance of the ion corresponding to the fully deuterated species (d5) versus the less-deuterated and non-deuterated species provides a quantitative measure of the deuterium content. nih.gov Tandem mass spectrometry (MS/MS) can further provide information on the position of the deuterium labels by analyzing the fragmentation patterns of the deuterated molecule. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H) and deuterium (²H) NMR spectroscopy are invaluable for confirming the positional purity of Fludrocortisone-d5. In ¹H NMR, the absence or significant reduction of signals at specific chemical shifts, corresponding to the positions where deuterium has been substituted, provides direct evidence of successful labeling. Conversely, ²H NMR will show signals at the chemical shifts corresponding to the deuterated positions, confirming the location of the deuterium atoms. The integration of these signals can also be used to estimate the degree of deuteration at each site.

| Deuterium Nuclear Magnetic Resonance (²H NMR) | Detects the presence and chemical environment of deuterium nuclei. | Directly confirms the positions of deuterium incorporation. |

Chromatographic and Spectroscopic Approaches for Quality Control

Chromatographic Methods: High-performance liquid chromatography (HPLC) is a primary tool for assessing the chemical purity of Fludrocortisone-d5. nih.govijrps.com A validated HPLC method can separate the deuterated compound from any non-deuterated Fludrocortisone, as well as from any synthetic precursors or degradation products. nih.govpillbuys.com The use of a suitable detector, such as a UV detector, allows for the quantification of any impurities present. ijrps.com The retention time of Fludrocortisone-d5 should be consistent and well-resolved from other components in the sample. pillbuys.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method used for both quantification and quality control. researchgate.netlongdom.org It combines the separation power of HPLC with the specific detection capabilities of mass spectrometry. researchgate.net This technique is particularly useful for detecting and identifying trace-level impurities. acs.org

Spectroscopic Methods:

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of Fludrocortisone-d5 should be consistent with the known structure of fludrocortisone, with potential subtle shifts in vibrational frequencies due to the presence of carbon-deuterium bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to confirm the presence of the chromophoric groups within the molecule, such as the α,β-unsaturated ketone in the A-ring of the steroid nucleus. The absorption maximum (λmax) and molar absorptivity should be consistent with the expected values for the fludrocortisone structure.

Table 2: Quality Control Parameters and Methods for Fludrocortisone-d5

Parameter Method(s) Acceptance Criteria
Chemical Purity HPLC-UV, LC-MS/MS High purity, typically >98%, with specific limits for individual impurities. nih.govijrps.com
Isotopic Purity HRMS High percentage of the d5 species, with minimal contribution from d0-d4 isotopologues. nih.govresearchgate.net
Positional Purity ¹H NMR, ²H NMR Deuterium atoms located at the intended positions with high regioselectivity.
Identity IR, UV-Vis, MS Spectroscopic data consistent with the structure of Fludrocortisone-d5.

| Residual Solvents | Gas Chromatography (GC) | Levels of residual solvents from the synthesis process must be below established safety limits. |

The rigorous application of these analytical techniques ensures that each batch of Fludrocortisone-d5 meets the high standards of purity, identity, and isotopic integrity required for its use as an internal standard in demanding bioanalytical applications.

Advanced Analytical Applications of Fludrocortisone D5 As a Stable Isotope Internal Standard

Principles of Stable Isotope Dilution Mass Spectrometry (SID-MS)

Stable Isotope Dilution Mass Spectrometry (SID-MS) is a powerful analytical technique that provides the highest possible analytical specificity for quantitative determinations. nih.gov It is widely employed for the analysis of small-molecule and protein biomarkers. nih.gov The core principle of SID-MS involves the addition of a known quantity of a stable isotope-labeled version of the analyte of interest, such as Fludrocortisone-d5, to a sample. nih.govosti.gov This "spiked" sample is then processed and analyzed by a mass spectrometer. Because the labeled internal standard is nearly identical to the analyte, it behaves similarly during sample preparation and analysis, allowing for highly accurate quantification. scioninstruments.com

Theoretical Basis of Isotopic Effects and Mass Shift in Quantitative Analysis

The foundation of SID-MS lies in the deliberate alteration of a sample's natural isotopic composition and the subsequent measurement of this change. youtube.com An isotopically enriched form of the element or compound, known as a "spike" or "tracer," is added in a precisely known amount to the sample. osti.govyoutube.com This addition creates a mixture where the ratio of the natural isotope to the enriched spike isotope is altered. youtube.com

Fludrocortisone-d5 contains five deuterium (B1214612) (D) atoms in place of protium (H) atoms. veeprho.com This substitution results in a mass shift—an increase in the molecular weight of the molecule by approximately five Daltons compared to the unlabeled Fludrocortisone (B194907). This mass difference allows the mass spectrometer to distinguish between the analyte (Fludrocortisone) and the internal standard (Fludrocortisone-d5), even though they exhibit nearly identical chemical and physical properties. scioninstruments.comclearsynth.com

During analysis, the ratio of the response of the naturally occurring analyte to the isotopically labeled internal standard is measured. nih.gov Since a known amount of the internal standard was added, this measured ratio allows for the direct calculation of the unknown concentration of the analyte in the original sample. nih.govosti.gov This ratiometric measurement is inherently more accurate than relying on absolute signal intensities, which can be prone to fluctuations. youtube.com

Advantages of Deuterated Internal Standards in Mitigating Matrix Effects and Ion Suppression

In analytical chemistry, especially when dealing with complex biological samples like plasma or urine, "matrix effects" can significantly compromise the accuracy of results. clearsynth.com These effects occur when other compounds in the sample matrix interfere with the ionization of the target analyte, leading to either ion suppression or enhancement. scioninstruments.comtexilajournal.com This variability can introduce significant errors in quantification. texilajournal.com

Deuterated internal standards like Fludrocortisone-d5 are considered the gold standard for mitigating these issues. scioninstruments.com The key advantages include:

Compensation for Sample Preparation Variability: Any loss of analyte during extraction, handling, or concentration steps will be mirrored by a proportional loss of the deuterated internal standard. Because quantification is based on the ratio of the two, the final calculated concentration remains accurate.

Correction for Instrumental Drift: Mass spectrometers can experience minor drifts in sensitivity over the course of an analytical run. scioninstruments.com Since the internal standard and the analyte are affected by these changes simultaneously, their ratio remains constant, ensuring consistent and reproducible data. scioninstruments.com

Mitigation of Matrix Effects: The deuterated internal standard co-elutes with the unlabeled analyte during chromatography, meaning they enter the mass spectrometer's ion source at the same time. texilajournal.com Consequently, both are subjected to the same matrix-induced ion suppression or enhancement. texilajournal.com This co-elution ensures that the ratio of analyte to internal standard is unaffected, thereby correcting for these interferences and leading to precise and accurate measurements. clearsynth.comwisdomlib.org

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Methodologies

The combination of Ultra-High-Performance Liquid Chromatography (UHPLC) with tandem mass spectrometry (MS/MS) is a highly sensitive and specific method for quantifying Fludrocortisone in biological samples. nih.gov The use of Fludrocortisone-d5 as an internal standard is integral to the success of these advanced assays. nih.gov

Optimization of Chromatographic Separation Parameters for Fludrocortisone and its Deuterated Analog

Effective chromatographic separation is crucial for resolving the analyte and its internal standard from other endogenous components in the sample matrix. A well-optimized UHPLC method ensures that Fludrocortisone and Fludrocortisone-d5 are delivered to the mass spectrometer as sharp, symmetrical peaks, free from interference.

One validated method for the quantification of Fludrocortisone in human plasma utilizes a Chromolith RP18e column. nih.gov The separation is achieved using an isocratic mobile phase, which simplifies the method and ensures stable retention times. The specific parameters are detailed in the table below. nih.gov

Table 1: Optimized UHPLC Parameters for Fludrocortisone Analysis

ParameterValue
Column Chromolith RP18e
Mobile Phase Acetonitrile and 2 mM Ammonium Formate (70:30, v/v)
Flow Rate 0.7 mL/min
Injection Volume 10 µL
Column Temperature 40°C

Data sourced from a validated UHPLC-MS/MS method for Fludrocortisone quantification. nih.gov

Elucidation and Monitoring of Precursor-to-Product Ion Transitions for Fludrocortisone-d5

Tandem mass spectrometry (MS/MS) provides exceptional selectivity through a technique called Multiple Reaction Monitoring (MRM). In MRM, a specific precursor ion (the ionized molecule of interest) is selected and fragmented, and then a specific product ion (a fragment of the precursor) is monitored. This process creates a highly specific "transition" that is unique to the target compound.

For Fludrocortisone and its deuterated internal standard, Fludrocortisone-d5, quantitation is performed in positive ion mode using electrospray ionization (ESI). nih.gov The specific precursor-to-product ion transitions are monitored to ensure unambiguous identification and quantification. The mass shift of +5 Da is evident in the precursor and product ions of the internal standard. nih.gov

Table 2: Monitored Precursor-to-Product Ion Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Fludrocortisone 381.2343.2
Fludrocortisone-d5 (IS) 386.2348.4

Data sourced from a validated UHPLC-MS/MS method for Fludrocortisone quantification. nih.gov

Rigorous Method Development and Validation Protocols for Fludrocortisone-d5-Based Assays

Before a Fludrocortisone-d5-based assay can be used for sample analysis, it must undergo rigorous validation to ensure it is accurate, precise, and reliable. Validation protocols assess several key performance characteristics according to internationally accepted guidelines. These include linearity, precision, accuracy, and sensitivity.

A highly sensitive UHPLC-MS/MS method for Fludrocortisone using Fludrocortisone-d5 demonstrated excellent performance during validation. nih.gov The assay was linear over a specific concentration range, and the precision and accuracy were well within acceptable limits for bioanalytical methods. nih.gov

Table 3: Summary of Method Validation Findings

Validation ParameterResult
Linearity Range 40-3000 pg/mL
Intra-day Precision (% RSD) 0.49 - 7.13%
Inter-day Precision (% RSD) 0.83 - 5.87%
Lower Limit of Quantification (LLOQ) 40 pg/mL
Extraction Method Liquid-Liquid Extraction

% RSD refers to the Relative Standard Deviation. nih.gov

This robust validation ensures that the analytical method is fit for its intended purpose, such as supporting pharmacokinetic studies where accurate measurement of low drug concentrations is essential. nih.gov

Application of Fludrocortisone-d5 in Targeted Steroid Profiling and Metabolomics

Targeted steroid profiling and metabolomics aim to quantify a specific panel of steroid hormones and their metabolites to diagnose and monitor various endocrine disorders. The accuracy of these measurements is paramount for clinical decision-making. Fludrocortisone-d5 plays a pivotal role in achieving this accuracy through isotope dilution mass spectrometry (ID-MS), a gold-standard analytical technique.

In a typical workflow, a known amount of Fludrocortisone-d5 is added to a biological sample (e.g., plasma, serum, urine) at the beginning of the sample preparation process. Because Fludrocortisone-d5 is chemically identical to its non-labeled counterpart, it experiences the same extraction inefficiencies, matrix effects, and ionization suppression or enhancement during mass spectrometry analysis. By measuring the ratio of the analyte to the internal standard, these variations can be effectively normalized, leading to highly accurate and precise quantification.

A prime example of its application is in the development of a highly sensitive ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the determination of fludrocortisone in human plasma. In one such study, Fludrocortisone-d5 was used as the internal standard to validate a method with a linear range of 40-3000 pg/mL. The precursor to product ion transitions monitored for fludrocortisone and Fludrocortisone-d5 were m/z 381.2 → 343.2 and 386.2 → 348.4, respectively. This method demonstrated excellent intra- and inter-day precision, with relative standard deviations well within acceptable limits, showcasing the robustness that a suitable internal standard like Fludrocortisone-d5 can provide.

Standardization and Development of Analytical Reference Materials

The reliability of any quantitative analytical method depends on the quality of the reference materials used for calibration and control. The development of Fludrocortisone-d5 as an analytical reference material involves a meticulous process of synthesis, purification, and certification to ensure its identity, purity, and isotopic enrichment.

The synthesis of deuterated steroids is a complex process that can involve multiple steps, including base-catalyzed exchange reactions in the presence of deuterium oxide or the use of deuterated reducing agents like sodium borodeuteride. Following synthesis, the compound undergoes extensive purification, typically using chromatographic techniques, to remove any unlabeled or partially labeled species and other impurities.

The certification of reference materials is governed by international standards, such as those from the International Organization for Standardization (ISO). These guidelines outline the requirements for the production and characterization of certified reference materials (CRMs), ensuring their metrological traceability to the International System of Units (SI). National Metrology Institutes, such as the National Institute of Standards and Technology (NIST) in the United States, play a crucial role in developing reference measurement procedures and CRMs for hormones to improve the accuracy of clinical assays.

The characterization of a deuterated internal standard like Fludrocortisone-d5 involves a battery of analytical techniques to confirm its structural identity (e.g., NMR, mass spectrometry) and determine its purity (e.g., HPLC, GC-MS). The isotopic enrichment is also precisely measured to ensure it meets the required specifications for use as an internal standard. The final product is a well-characterized reference material with a certificate of analysis detailing its properties, providing analysts with the necessary information for accurate quantification.

Integration into High-Throughput Quantitative Analytical Workflows

The demand for steroid hormone analysis in clinical and research settings has driven the development of high-throughput analytical workflows. These workflows are designed to process a large number of samples efficiently and cost-effectively without compromising data quality. Fludrocortisone-d5 is readily integrated into these high-throughput methods, which often employ automated liquid handling systems and 96-well plate formats for sample preparation.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone of high-throughput steroid analysis due to its high selectivity, sensitivity, and ability to multiplex the analysis of several steroids in a single run. The use of a robust internal standard like Fludrocortisone-d5 is essential in these automated workflows to control for the inherent variability of complex sample preparation steps, such as liquid-liquid extraction or solid-phase extraction.

Several studies have described the development and validation of high-throughput LC-MS/MS assays for the simultaneous quantification of multiple steroids. These methods often utilize a cocktail of deuterated internal standards, including those for glucocorticoids, androgens, and mineralocorticoids, to ensure accurate measurement across different steroid classes. The robustness and reliability afforded by these internal standards are critical for the successful implementation of these assays in routine clinical laboratories and large-scale metabolomics studies.

For instance, a multi-steroid LC-MS/MS assay for glucocorticoids and androgens was developed for high-throughput analysis, demonstrating the utility of deuterated internal standards in a clinical research setting to assess steroid profiles in a large cohort of patients. The precision, accuracy, and minimal matrix effects observed in such studies underscore the importance of incorporating appropriate internal standards like Fludrocortisone-d5.

Below is a table summarizing the key analytical parameters for the quantification of fludrocortisone using Fludrocortisone-d5 as an internal standard, as derived from a validated UHPLC-MS/MS method.

ParameterFludrocortisoneFludrocortisone-d5 (Internal Standard)
Precursor Ion (m/z)381.2386.2
Product Ion (m/z)343.2348.4
Linear Range40-3000 pg/mLN/A
Intra-day Precision (%RSD)0.49-7.13N/A
Inter-day Precision (%RSD)0.83-5.87N/A

Data adapted from a validated UHPLC-MS/MS method for the quantification of fludrocortisone in human plasma.

Mechanistic Investigations into the Metabolic Behavior of Deuterated Fludrocortisone

Deuterium (B1214612) Kinetic Isotope Effects (KIE) on Enzymatic Biotransformations

The substitution of hydrogen with its heavier, stable isotope deuterium can significantly alter the rate of chemical reactions, a phenomenon known as the deuterium kinetic isotope effect (KIE). This effect is particularly relevant in the context of drug metabolism, where the cleavage of a carbon-hydrogen (C-H) bond is often the rate-determining step in the biotransformation of a xenobiotic.

Theoretical Considerations of Carbon-Deuterium Bond Stability and Reaction Rate Alterations

The basis of the KIE lies in the greater bond energy of a carbon-deuterium (C-D) bond compared to a C-H bond. This increased stability arises from the lower zero-point vibrational energy of the heavier C-D bond. Consequently, more energy is required to break a C-D bond than a C-H bond. In enzyme-catalyzed reactions that involve the cleavage of such a bond, this difference in activation energy can lead to a slower reaction rate for the deuterated compound. The magnitude of the KIE is the ratio of the reaction rate of the non-deuterated compound to that of the deuterated analog (kH/kD). A primary KIE is observed when the C-H bond being cleaved is directly involved in the rate-determining step of the reaction. The use of deuterium in medicinal chemistry aims to leverage this effect to slow down metabolic processes, potentially leading to improved pharmacokinetic profiles. sccwrp.org

Influence of Deuteration on Cytochrome P450-Mediated Oxidation Pathways

The cytochrome P450 (CYP) superfamily of enzymes is a major contributor to the metabolism of a vast array of drugs, including corticosteroids like fludrocortisone (B194907). core.ac.ukresearchgate.net These enzymes catalyze various oxidative reactions, such as hydroxylation, N-dealkylation, and O-dealkylation, many of which involve the initial abstraction of a hydrogen atom. The metabolism of fludrocortisone is known to be mediated, at least in part, by the CYP3A4 isozyme. core.ac.ukresearchgate.net

In Vitro Metabolic Stability Studies Using Fludrocortisone-d5

In vitro systems are indispensable tools for predicting the metabolic fate of new chemical entities without the complexities of in vivo studies. For deuterated compounds like Fludrocortisone-d5, these assays are crucial for quantifying the impact of isotopic substitution on metabolic stability.

Application of Deuterated Analogs in Microsomal and Subcellular Fraction Assays

Liver microsomes, which are vesicles of the endoplasmic reticulum, are rich in CYP enzymes and are commonly used to assess the metabolic stability of compounds. In a typical microsomal stability assay, the test compound is incubated with liver microsomes and necessary cofactors (e.g., NADPH), and the disappearance of the parent compound is monitored over time.

Identification and Characterization of Metabolites in Controlled Biochemical Systems

Beyond assessing the rate of metabolism, in vitro systems are employed to identify the structures of metabolites. By incubating Fludrocortisone-d5 with liver microsomes, hepatocytes, or specific recombinant CYP enzymes, the resulting metabolites can be isolated and characterized using techniques like liquid chromatography-mass spectrometry (LC-MS).

This process would reveal whether deuteration simply slows down the formation of known fludrocortisone metabolites or if it leads to the formation of novel metabolites due to metabolic switching. For instance, if a primary site of metabolism is blocked by deuterium, the enzymatic activity might be redirected to a secondary, non-deuterated site. The known metabolites of fludrocortisone include hydroxylated and reduced products. core.ac.uk A detailed analysis of the metabolite profile of Fludrocortisone-d5 would be essential to fully understand the consequences of deuteration.

Comparative Metabolic Profiling of Deuterated Versus Non-Deuterated Fludrocortisone Analogs

A direct comparison of the metabolic profiles of Fludrocortisone and Fludrocortisone-d5 is the cornerstone of evaluating the impact of deuteration. This involves a side-by-side analysis of the rates of parent drug depletion and the rates of formation of various metabolites.

The following table outlines the known metabolic pathways of fludrocortisone and provides a hypothetical impact of deuteration, assuming the deuterium atoms in Fludrocortisone-d5 are placed at metabolically active positions.

Metabolic PathwayKey EnzymesKnown Metabolites of FludrocortisoneHypothetical Impact of Deuteration in Fludrocortisone-d5
Oxidation (Hydroxylation) Cytochrome P450 (e.g., CYP3A4)6β-hydroxyfludrocortisoneDecreased rate of formation if deuterated at the 6β-position.
Reduction Carbonyl reductasesDihydro and Tetrahydro metabolitesMinimal to no impact unless deuteration is at the site of reduction.

This table is based on the known metabolism of fludrocortisone and theoretical principles of the kinetic isotope effect. Specific experimental data for Fludrocortisone-d5 is not publicly available.

A comprehensive comparative study would quantify the differences in the formation of these metabolites. For instance, a significantly lower amount of 6β-hydroxyfludrocortisone produced from Fludrocortisone-d5 compared to fludrocortisone would strongly indicate that the deuteration has successfully slowed down this specific metabolic pathway. Such studies are critical for confirming that the intended metabolic stability has been achieved and for ensuring that the altered metabolic profile does not introduce any new concerns.

Spectroscopic and Structural Characterization of Fludrocortisone D5

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Position Elucidation

Deuterium NMR (²H NMR) for Direct Detection of Labeling Sites

Deuterium (²H) NMR spectroscopy directly probes the deuterium nuclei within a molecule, offering unambiguous evidence of the positions of isotopic labeling. For Fludrocortisone-d5, with the chemical formula C₂₁H₂₄D₅FO₅, the ²H NMR spectrum is expected to show distinct signals corresponding to the five deuterium atoms. Based on the systematic name, (8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl-d2)-10,13-dimethyl-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one-2,2,4-d3, the deuterium atoms are located at the C2, C4, and C21 positions.

The ²H NMR spectrum would therefore be predicted to exhibit signals corresponding to the following deuterated positions:

C2-D₂: Two deuterium atoms at the C2 position in the A-ring.

C4-D: One deuterium atom at the C4 position in the A-ring.

C21-D₂: Two deuterium atoms on the acetyl group at C17.

The chemical shifts of these deuterium signals would be nearly identical to the corresponding proton signals in the ¹H NMR spectrum of unlabeled Fludrocortisone (B194907), with minor isotopic shifts. The integration of these signals would confirm the stoichiometry of deuterium at each labeled site.

Proton NMR (¹H NMR) and Carbon NMR (¹³C NMR) for Structural Confirmation and Isotopic Effects

¹H NMR: In the ¹H NMR spectrum of Fludrocortisone-d5, the signals corresponding to the protons at the C2, C4, and C21 positions would be significantly diminished or absent, confirming the locations of deuteration. The remaining proton signals would be consistent with the Fludrocortisone structure. Minor changes in the chemical shifts of neighboring protons, known as isotopic shifts, may be observed. The coupling patterns of protons adjacent to the deuterated centers would also be altered, with the typical proton-proton (H-H) coupling being replaced by a much smaller proton-deuterium (H-D) coupling, often resulting in a simplification of the signal multiplicity.

¹³C NMR: The ¹³C NMR spectrum provides a detailed fingerprint of the carbon skeleton. In the spectrum of Fludrocortisone-d5, the signals for the deuterated carbons (C2, C4, and C21) would exhibit characteristic changes. Due to the spin of the deuterium nucleus (I=1) and the C-D coupling, these carbon signals may appear as multiplets and experience an upfield isotopic shift. The signals of carbons adjacent to the deuterated sites (e.g., C1, C3, C5, C10, C17, C20) may also show small upfield shifts, providing further evidence for the location of the deuterium labels. Solid-state NMR studies on the non-deuterated analogue, fludrocortisone acetate (B1210297), have shown that the 9α-fluoro substitution significantly influences the chemical shifts, particularly at the C9 position.

Interactive Data Table: Predicted NMR Data for Fludrocortisone-d5

NucleusPredicted Chemical Shift (ppm)Expected Multiplicity/Comments
²H~2.0-2.5Signal for C2-D₂
~5.8Signal for C4-D
~4.5-5.0Signal for C21-D₂
¹HSignals for C2, C4, C21 protons absent/reducedConfirms deuteration sites
¹³CUpfield shift and multiplet for C2Isotopic effect and C-D coupling
Upfield shift and multiplet for C4Isotopic effect and C-D coupling
Upfield shift and multiplet for C21Isotopic effect and C-D coupling

Advanced Mass Spectrometry Techniques for Isotopic Purity and Labeling Pattern Confirmation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. For Fludrocortisone-d5, MS is crucial for confirming its isotopic purity and the pattern of deuterium labeling.

Fragmentation Pattern Analysis for Deuterium Localization

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a spectrum of product ions. The fragmentation pattern is characteristic of the molecule's structure. By comparing the fragmentation of Fludrocortis

Q & A

Q. What is the primary application of Fludrocortisone-d5 in mineralocorticoid receptor (MR) studies?

Fludrocortisone-d5 is a deuterium-labeled analog of fludrocortisone, primarily used as an internal standard in quantitative assays (e.g., LC-MS/MS) to enhance accuracy in measuring endogenous or exogenous mineralocorticoid levels. Its isotopic labeling minimizes interference from non-deuterated compounds, enabling precise pharmacokinetic and metabolic studies .

Q. How is isotopic purity validated for Fludrocortisone-d5 in analytical workflows?

Isotopic purity is confirmed using orthogonal analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR). These methods verify the absence of unlabeled impurities and ensure ≥98% deuterium incorporation, critical for reliable tracer studies .

Q. What methodological considerations are essential when synthesizing Fludrocortisone-d5 for in vitro assays?

Synthesis must prioritize regioselective deuterium incorporation at the major metabolic sites (e.g., C-9α) to avoid altering biological activity. Post-synthesis, rigorous purification via preparative HPLC and characterization via high-resolution mass spectrometry (HRMS) are required to confirm structural integrity .

Q. How do researchers standardize Fludrocortisone-d5 dosing in animal models to mimic human physiological responses?

Dose calibration involves interspecies allometric scaling based on body surface area, adjusted for MR binding affinity differences. For example, rodent studies typically use 10–100 µg/kg/day, validated against plasma renin activity and electrolyte balance endpoints .

Q. What analytical techniques are recommended for quantifying Fludrocortisone-d5 in biological matrices?

LC-MS/MS with multiple reaction monitoring (MRM) is the gold standard. Sample preparation includes solid-phase extraction (SPE) to isolate the compound from plasma or tissue homogenates, followed by quantification against a deuterated internal standard curve .

Advanced Research Questions

Q. How can isotopic effects of Fludrocortisone-d5 influence metabolic stability studies?

Deuterium kinetic isotope effects (KIEs) may alter metabolic rates, particularly in cytochrome P450-mediated reactions. To mitigate this, comparative studies with non-deuterated fludrocortisone are essential. For instance, in vitro hepatic microsome assays can quantify differences in half-life (t½) and clearance .

Q. What strategies resolve contradictions between in vitro MR activation data and in vivo physiological outcomes?

Discrepancies often arise from tissue-specific MR cofactor interactions or off-target effects. Integrated approaches include:

  • In vitro: Transcriptional assays (e.g., reporter gene systems) with human MR isoforms.
  • In vivo: Knockout rodent models to isolate MR-mediated pathways. Cross-validation using isotopically labeled tracers (e.g., Fludrocortisone-d5) ensures assay specificity .

Q. How should researchers design studies to assess Fludrocortisone-d5’s role in hypertensive models with altered sodium homeostasis?

Utilize a dual-arm design:

  • Control group: Isotonic sodium diet + vehicle.
  • Treatment group: Low-sodium diet + Fludrocortisone-d5 (50 µg/kg/day). Endpoints include urinary Na<sup>+</sup>/K<sup>+</sup> ratios and aldosterone suppression tests. Statistical power calculations should account for inter-individual variability in MR sensitivity .

Q. What are the limitations of using Fludrocortisone-d5 in tracer studies for congenital adrenal hyperplasia (CAH) research?

Key limitations:

  • Cross-reactivity: Endogenous cortisol may interfere in immunoassays despite deuterium labeling.
  • Ethical constraints: Pediatric dosing requires extrapolation from adult pharmacokinetic data. Solutions include hybrid SPE-LC-MS workflows and Bayesian pharmacokinetic modeling .

Q. How can multi-omics approaches enhance mechanistic insights into Fludrocortisone-d5’s extra-renal effects?

Integrate transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling in non-epithelial tissues (e.g., cardiomyocytes). For example, co-administration with MR antagonists (e.g., spironolactone) can isolate MR-specific pathways. Data analysis should prioritize pathway enrichment tools (e.g., Gene Ontology) to identify fibrosis or inflammation markers .

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